Laminariheptaose
Description
Contextualization within β-Glucan Oligosaccharide Chemistry
Laminariheptaose belongs to the family of β-glucan oligosaccharides. Beta-glucans are polysaccharides of D-glucose monomers linked by β-glycosidic bonds. This compound is characterized by its linear structure of seven glucose units connected by β-1,3-glycosidic bonds. These types of oligosaccharides are often derived from the partial hydrolysis of larger β-glucans like laminarin, a storage polysaccharide found in brown algae. nih.gov The study of such oligosaccharides is crucial for understanding the structure and function of the parent polysaccharides. nih.gov
The chemical properties of this compound are defined by its molecular formula, C42H72O36, and a molecular weight of 1153.0 g/mol . guidechem.comebi.ac.uk High-purity forms of this compound are utilized in various research and biochemical applications.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 72627-90-8 | |
| Molecular Formula | C42H72O36 | guidechem.comebi.ac.uk |
| Molecular Weight | 1153.0 g/mol | ebi.ac.uk |
| Physical Form | Powder |
Significance in Carbohydrate-Active Enzyme Studies
This compound plays a pivotal role in the study of carbohydrate-active enzymes (CAZymes), which are responsible for the synthesis and breakdown of carbohydrates. mdpi.comcazypedia.org These enzymes are classified into families based on their structure and mechanism, such as glycoside hydrolases (GHs), glycosyltransferases (GTs), polysaccharide lyases (PLs), and carbohydrate esterases (CEs). mdpi.comcazy.org
Specifically, this compound serves as a valuable substrate for enzymes like endo-1,3-β-glucanases. Its defined structure allows researchers to investigate the specific activity and mechanism of these enzymes. For example, studies have used this compound to understand how enzymes bind to and cleave β-1,3-glucan chains. The interaction of this compound with enzymes has been visualized through techniques like X-ray crystallography, revealing how the oligosaccharide chain fits into the enzyme's active site. slu.semdpi.com
Research on glycoside hydrolase family 16 (GH16) enzymes has utilized this compound to explore their catalytic mechanisms. nih.govasm.org Some GH16 enzymes exhibit transglycosylation activity, where they transfer a part of the substrate to another molecule instead of just hydrolyzing it. nih.govasm.org this compound has been instrumental in characterizing these transglycosylating enzymes. nih.gov
Overview of Research Trajectories for Specific Oligosaccharides
The study of specific oligosaccharides like this compound is part of a broader trend in glycoscience to understand the detailed biological roles of these molecules. Research is moving beyond studying large polysaccharides to investigating the functions of their smaller, more defined fragments.
One significant area of research is the role of β-glucan oligosaccharides in plant defense signaling. uni-koeln.denumberanalytics.comfrontiersin.org Oligosaccharides derived from microbial cell walls can act as elicitors, triggering defense responses in plants. researchgate.netmdpi.com this compound and similar molecules are used to probe these signaling pathways. uni-koeln.de
Another research trajectory involves the enzymatic synthesis of novel carbohydrate structures. researchgate.netaocs.org Glycosynthases, which are engineered enzymes, can use oligosaccharide substrates like a modified this compound to create new, complex carbohydrates, such as cyclic β-glucans. slu.se This opens up possibilities for creating new biomaterials and therapeutics.
Furthermore, the development of analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, has been crucial for the separation and characterization of specific oligosaccharides from complex mixtures. nih.gov This allows for the creation of "molecular libraries" of oligosaccharides, which can then be used to study their interactions with proteins and other biological molecules. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O36/c43-1-8-15(50)22(57)23(58)37(67-8)74-31-17(52)10(3-45)69-39(25(31)60)76-33-19(54)12(5-47)71-41(27(33)62)78-35-21(56)14(7-49)72-42(29(35)64)77-34-20(55)13(6-48)70-40(28(34)63)75-32-18(53)11(4-46)68-38(26(32)61)73-30-16(51)9(2-44)66-36(65)24(30)59/h8-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23-,24-,25-,26-,27-,28-,29-,30+,31+,32+,33+,34+,35+,36?,37+,38+,39+,40+,41+,42+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUMGDGPRAORNS-NWAGTZSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](O[C@H]([C@@H]5O)O[C@H]6[C@@H]([C@H](O[C@H]([C@@H]6O)O[C@H]7[C@@H]([C@H](OC([C@@H]7O)O)CO)O)CO)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1153.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Roles and Molecular Mechanisms of Laminariheptaose
Role as a Signaling Molecule in Plant-Microbe Interactions
Laminariheptaose is recognized by plants as a Microbe-Associated Molecular Pattern (MAMP), initiating a state of heightened alert and defense readiness known as Pattern-Triggered Immunity (PTI). researchgate.net This recognition is a fundamental aspect of the plant's ability to distinguish between self and non-self, enabling it to mount a defense against potential pathogens. usp.br
Elicitation of Plant Immune Responses
The perception of this compound and other β-glucan oligosaccharides by the plant's surveillance system triggers a wide array of localized and systemic defense responses. mdpi.comkimitec.com This process, known as elicitation, involves the activation of signaling cascades that prepare the plant to fend off invading microbes. nih.govmdpi.com The plant immune system, upon recognizing these molecular patterns, can initiate a more rapid and robust defense, often preventing the establishment of disease. kimitec.com
A key event in the plant's defense response to this compound is the rapid accumulation of Reactive Oxygen Species (ROS) in the roots. researchgate.netnih.gov ROS, such as hydrogen peroxide, act as signaling molecules that can induce further defense mechanisms. mdpi.commdpi.com The digestion of linear β-1,3-glucans like this compound by plant enzymes enhances this ROS accumulation, underscoring its role in host defense. researchgate.net This oxidative burst is a hallmark of a successful immune response, contributing to both direct antimicrobial activity and signaling. mdpi.commdpi.com The production of ROS is often facilitated by enzymes like NADPH oxidases located in the plasma membrane. frontiersin.org
Table 1: Impact of this compound on Plant Immune Responses
| Immune Response | Observation in the Presence of this compound | Key Mediators |
| Reactive Oxygen Species (ROS) Accumulation | Enhanced accumulation in plant roots. researchgate.netnih.gov | NADPH oxidases (e.g., RBOHC) frontiersin.orgbiorxiv.org |
| Callose Deposition | Increased deposition at sites of potential infection. mdpi.comnih.gov | Callose synthase PMR4 nih.govresearchgate.net |
| Phytohormone Signaling | Activation of pathways involving salicylic (B10762653) acid (SA) and jasmonic acid (JA). nih.gov | EIN2, MYC2 nih.gov |
This table summarizes the key defense responses elicited by this compound in plants and the associated molecular players.
Following the initial ROS burst, plants activate a broader range of defense pathways. One critical response is the deposition of callose, a β-1,3-glucan polymer, at the cell wall, particularly at the sites of attempted pathogen ingress. mdpi.comnih.gov This reinforcement of the cell wall acts as a physical barrier to prevent further microbial penetration. mdpi.com The signaling for callose deposition is complex and can be influenced by various factors, including the specific MAMP perceived and environmental conditions. nih.govresearchgate.net
Furthermore, the perception of this compound influences phytohormone signaling networks. nih.gov Hormones such as salicylic acid (SA) and jasmonic acid (JA) are central regulators of plant immunity, and their signaling pathways are often activated upon MAMP recognition. nih.gov The interplay between these hormone pathways allows the plant to fine-tune its defense response to the specific type of threat. nih.gov
The initiation of these defense responses is contingent upon the perception of this compound by specific plant receptors. usp.brresearchgate.net These receptors, often located on the plasma membrane, are typically Receptor-Like Kinases (RLKs) or Receptor-Like Proteins (RLPs). mdpi.comfrontiersin.org Upon binding to this compound, these receptors undergo a conformational change, which triggers an intracellular signal transduction cascade. researchgate.net
This cascade often involves a series of phosphorylation and dephosphorylation events, mediated by protein kinases, which relay the signal from the cell surface to the nucleus. mdpi.commdpi.com This ultimately leads to changes in gene expression, resulting in the production of defense-related proteins and other antimicrobial compounds. researchgate.netmdpi.com The signal transduction pathway is a highly regulated process that ensures an appropriate and timely defense response. mdpi.com
Activation of Defense Pathways (e.g., Callose Deposition, Phytohormone Signaling)
Fungal Counter-Defense Strategies Involving β-Glucan Decasaccharides
In response to the plant's defense mechanisms, some fungi have evolved sophisticated counter-defense strategies. Certain fungi can hijack the plant's own apoplastic β-1,3-endoglucanases to their advantage. mdpi.comnih.gov These enzymes, instead of breaking down fungal cell walls to release elicitor-active oligosaccharides, are manipulated to release a specific, non-immunogenic β-1,3;1,6-glucan decasaccharide (β-GD) from the fungal extracellular polysaccharide (EPS) matrix. nih.govresearchgate.net
This β-GD has been shown to possess ROS-scavenging properties, effectively dampening the plant's oxidative burst. nih.govresearchgate.netuni-koeln.de By neutralizing this key signaling and defense molecule, the fungus can suppress the host immune response and facilitate its own colonization of the plant roots. nih.govresearchgate.net This demonstrates a fascinating evolutionary arms race, where the plant's defensive enzymes are turned against it by the invading fungus. mdpi.com
Interactions with Innate Immune Receptors (Non-Clinical Context)
In a broader biological context, beyond plant-microbe interactions, the components of innate immunity involve the recognition of conserved molecular patterns by Pattern Recognition Receptors (PRRs). mdpi.comfrontiersin.org This fundamental principle of "non-self" recognition is a cornerstone of innate immunity across different kingdoms of life. usp.brfrontiersin.org
While the specific receptors for this compound are best characterized in plants, the general mechanism of PRRs binding to their respective ligands to initiate an immune cascade is a shared feature. frontiersin.org For instance, in other systems, receptors like Toll-like receptors (TLRs) and NOD-like receptors (NLRs) play crucial roles in recognizing pathogen-associated molecular patterns (PAMPs) and activating innate immune responses. frontiersin.orgfrontiersin.org The interaction of this compound with plant PRRs serves as a clear example of this universal strategy for detecting potential threats and initiating a protective response. fredhutch.org
Influence on Reactive Oxidizing Species Production by Immune Cells
This compound has been observed to influence the production of reactive oxygen species (ROS) by human immune cells. capes.gov.brnih.gov Specifically, studies have shown that this compound can increase the production of ROS by up to 25%. capes.gov.brnih.gov This effect is part of a broader phenomenon where oligosaccharides of a certain size and structure can modulate immune responses. capes.gov.brnih.gov Oligosaccharides with a degree of polymerization greater than six and a tendency to form helical structures appear to be particularly effective in influencing ROS production. capes.gov.brnih.gov
Reactive oxygen species are crucial signaling molecules in the immune system, involved in processes like cell differentiation, proliferation, and adaptive immunity. mdpi.com The modulation of ROS production by molecules like this compound indicates a potential to influence these fundamental cellular activities. The ability of the immune system to recognize subtle differences in oligosaccharide structure and respond with altered ROS production underscores the specificity of these interactions. capes.gov.brnih.gov
Involvement in Microbial Metabolism and Community Dynamics
This compound plays a role in the complex world of microbial ecosystems, serving as a potential carbon source and influencing the growth and interactions of various microorganisms.
Utilization by Lactic Acid Bacteria Consortia
While some lactic acid bacteria (LAB) consortia can utilize smaller laminari-oligosaccharides, the utilization of this compound (DP7) appears to be limited. researchgate.netmdpi.com A study on a LAB consortium dominated by Lactiplantibacillus plantarum strains demonstrated the ability to ferment laminari-oligosaccharides with a degree of polymerization (DP) of 2 to 4, producing lactic acid. researchgate.netmdpi.com However, this consortium showed no growth in the presence of laminarihexaose (B104634) (DP6) and this compound (DP7), suggesting a polymerization limit for utilization by this specific group of bacteria. mdpi.com This indicates that the enzymatic machinery required to break down larger β-glucan oligosaccharides is not universally present in all LAB consortia.
Table 1: Growth of a Lactic Acid Bacteria Consortium on Various Carbohydrates This interactive table summarizes the growth (measured by optical density at 600 nm) of a specific LAB consortium in the presence of different laminari-oligosaccharides and glucose.
| Carbohydrate | Degree of Polymerization (DP) | Optical Density (OD600) |
| Glucose | 1 | 3.7 ± 0.1 |
| Laminaribiose (B1201645) (O-LAM2) | 2 | 4.3 ± 0.18 |
| Laminaritriose (O-LAM3) | 3 | 4.64 ± 0.13 |
| Laminaritetraose (O-LAM4) | 4 | 1.1 |
| Laminaripentaose (B3028596) (O-LAM5) | 5 | Negligible |
| Laminarihexaose (O-LAM6) | 6 | No growth |
| This compound (O-LAM7) | 7 | No growth |
| Data sourced from a study on the fermentation of brown seaweed by a lactic acid bacteria consortium. mdpi.com |
Impact on Growth and Metabolism of Specific Microorganisms
The ability of a microorganism to utilize this compound is dependent on its specific metabolic capabilities. The requirement for specific enzymes to break down complex carbohydrates like this compound means that its impact on microbial growth is highly selective. For instance, while the aforementioned LAB consortium could not metabolize it, other microorganisms with the appropriate β-glucanase enzymes would be able to use it as a carbon source. The presence of such specific nutrients can shape the composition of a microbial community by favoring the growth of organisms that can metabolize them.
Contribution to Microbial Interactions in Environmental Contexts (e.g., Rhizosphere)
In environmental settings like the rhizosphere, the area of soil surrounding plant roots, a diverse array of complex molecules, including polysaccharides, influences microbial communities. frontiersin.orgnih.gov Plants release a variety of carbon-rich compounds, known as root exudates, which serve as nutrients and signaling molecules for soil microbes. frontiersin.orgnih.gov While not directly studied in the context of this compound, the principles of microbial interaction in the rhizosphere suggest that such a complex carbohydrate could play a role in structuring the microbial community.
Structure Activity Relationship Sar and Mechanistic Studies of Laminariheptaose
Conformational Analysis and Dynamics
The three-dimensional structure and flexibility of laminariheptaose are key determinants of its interaction with biological receptors and enzymes. Computational methods provide valuable insights into its conformational landscape.
Molecular Simulation Approaches (e.g., Molecular Dynamics, Langevin Dynamics)
Molecular dynamics (MD) and Langevin dynamics (LD) simulations are powerful computational tools used to study the structure and conformational preferences of molecules like this compound. diva-portal.org These methods simulate the movement of atoms over time, allowing researchers to map the energy landscape and identify stable conformations. massbio.org For instance, MD simulations with explicit water molecules and LD simulations have been employed to investigate the conformational behavior of a cyclic β-(1→3)-heptaglucan, a derivative of this compound. diva-portal.org These simulations, often run for nanoseconds, track the glycosidic torsion angles to understand the molecule's flexibility and shape. diva-portal.orgfrontiersin.org Such analyses can reveal how the molecule might change its shape upon binding to a protein or other biological target. massbio.org
Identification of Conformational States
Through molecular simulations, distinct conformational states of this compound and its derivatives can be identified. diva-portal.org For a cyclic β-(1→3)-heptaglucan, MD and LD simulations revealed the presence of two primary conformational states, a major and a minor one, defined by specific ranges of glycosidic torsion angles (ϕH and ψH). diva-portal.org The probability distributions of these angles indicate the likelihood of the molecule adopting a particular shape. diva-portal.org The ability of this compound to exist in different conformations is significant as it may influence its recognition by various biological receptors. researchgate.net
Influence of Structural Features on Biological Activity
The biological effects of this compound are intricately linked to its specific structural characteristics. The degree of polymerization and the nature of its glycosidic linkages are particularly important.
Degree of Polymerization (DP) Effects on Elicitor Activity
The length of the β-1,3-glucan chain, or its degree of polymerization (DP), plays a critical role in its ability to trigger plant defense responses. Research has shown that there is a minimum chain length required for elicitor activity. For instance, in tobacco, laminaripentaose (B3028596) (DP5) was identified as the smallest linear β-1,3-glucan to exhibit elicitor activity, while shorter oligomers like laminaribiose (B1201645) and laminaritriose were inactive. nih.govresearchgate.net This suggests that a certain number of glucose units are necessary to form the specific spatial conformation required for receptor binding and subsequent signaling. researchgate.net The elicitor activity of β-1,3-glucan oligomers has also been observed in other plants like rice, where oligomers with a DP greater than four were found to be active. nih.gov
Table 1: Effect of Degree of Polymerization (DP) of Laminari-oligosaccharides on Elicitor Activity in Tobacco
| Oligosaccharide | Degree of Polymerization (DP) | Elicitor Activity (PAL-inducing) |
| Laminaribiose | 2 | Inactive |
| Laminaritriose | 3 | Inactive |
| Laminaritetraose | 4 | Weakly Active |
| Laminaripentaose | 5 | Active |
| Laminarihexaose (B104634) | 6 | Active |
| This compound | 7 | Active |
| Laminarin | ~33 | Active |
This table is based on findings from studies on tobacco defense responses. nih.govresearchgate.net
Role of Glycosidic Linkages and Branching Patterns
The presence and position of branches, such as (1→6)-β-glucosidic linkages, can significantly modulate biological activity. mdpi.com While this compound itself is a linear oligosaccharide, studies on branched β-glucans have shown that side chains can influence binding affinities to receptors like Dectin-1. mdpi.com The structure of polysaccharides, including the types of monosaccharides and their linkages, creates vast diversity, affecting properties like solubility and molecular conformation. u-tokyo.ac.jp
Enzyme-Substrate Recognition Mechanisms
The interaction of this compound with enzymes is a key aspect of its biological function and metabolism. The recognition process is highly specific, relying on the precise architecture of the enzyme's active site.
Enzymes that act on this compound, such as laminarinases, possess active sites specifically shaped to accommodate the β-1,3-glucan chain. asm.orgnih.gov Structural studies of these enzymes, often in complex with their substrates, reveal the molecular basis for this specificity. nih.gov For example, the crystal structure of a marine bacterial laminarinase showed an expanded catalytic cleft upon substrate binding, with multiple specific contacts between the enzyme and the glucosyl residues of the substrate. asm.orgnih.gov
The recognition mechanism often involves a "lock-and-key" or "induced-fit" model, where the substrate binds to a pre-shaped active site or induces a conformational change in the enzyme for a better fit. numberanalytics.com Key amino acid residues within the active site form hydrogen bonds and other non-covalent interactions with the hydroxyl groups of the glucose units, ensuring precise positioning for catalysis. numberanalytics.com The hydrolysis of the glycosidic bond is a critical step in the breakdown of this compound, a process catalyzed by glycoside hydrolases. khanacademy.org The mechanism often involves acid-base catalysis, where specific residues in the enzyme's active site facilitate the cleavage of the bond. khanacademy.org
For instance, studies on a GH16 family laminarinase have detailed the catalytic mechanism, involving a nucleophilic attack and the formation of a covalent glycosyl-enzyme intermediate. asm.org The enzyme Lam16A from Phanerochaete chrysosporium has been shown to hold this compound in a cyclical conformation within its active site, highlighting the dynamic nature of enzyme-substrate interactions. expasy.org
Identification of Substrate-Binding Clefts and Active Sites
The interaction between this compound and the enzymes that degrade it occurs within a specific three-dimensional region known as the active site, which is typically situated in a cleft or groove on the enzyme's surface. unacademy.com Structural studies of various laminarinases, primarily from the glycoside hydrolase (GH) family 16, have revealed detailed architectures of these substrate-binding regions.
In the marine bacterial laminarinase, LamCAT, a distinct cleft spanning approximately 30 Å is observed, which is bordered by loops extending from the enzyme's β-strand framework. asm.orgasm.org This cleft is where the substrate binds and the catalytic reaction takes place. Similarly, studies on the laminarinase catalytic domain from the thermophile Thermotoga maritima (TmLamCD) identified the active site as a cleft located near an enclosure formed by a specific tryptophan residue (Trp-232) and a flexible loop sequence (GASIG). nih.gov The flexibility of such loops can play a role in regulating the enzyme's activity by opening and closing over the catalytic cleft. nih.gov
X-ray crystallography of a mutant Phanerochaete chrysosporium laminarinase (Lam16A E115S) in complex with this compound showed the oligosaccharide binding in an arched conformation. rcsb.org This arrangement positions the two ends of the sugar chain on opposite sides of the catalytic cleft. rcsb.org The substrate-binding cleft generally traverses the surface of the enzyme, allowing for the accommodation of the polysaccharide chain. researchgate.net In some carbohydrate-binding modules (CBMs) that specifically recognize β-1,3 glucans like this compound, the binding site is characterized as a long, shallow groove or a U-shaped depression with high walls formed by loops. mdpi.com These structures are adapted for an endo-type interaction, binding to the internal units of the glucan chain. mdpi.com The active site itself contains the catalytic residues responsible for the chemical reaction and binding residues that hold the substrate in the correct orientation. unacademy.com
Role of Conserved Amino Acid Residues in Catalysis
The catalytic activity of laminarinases relies on a set of highly conserved amino acid residues within the active site that perform specific chemical functions. nih.gov In retaining glycoside hydrolases, such as those in the GH16 family, the hydrolysis of the glycosidic bond typically involves a two-step mechanism facilitated by two key carboxylic acid residues, usually glutamic acid (Glu). asm.org
In the LamCAT enzyme, two highly conserved glutamic acid residues, Glu135 and Glu140, have been identified as the catalytic pair. asm.orgasm.org Structural data suggests that Glu140 acts as the proton donor, protonating the glycosidic oxygen, while the deprotonated Glu135 functions as the nucleophile, attacking the anomeric carbon to form a covalent glycosyl-enzyme intermediate. asm.orgbac-lac.gc.ca This intermediate is then hydrolyzed by a water molecule, resulting in the net retention of the anomeric configuration. asm.org Substitution of either Glu135 or Glu140 with alanine (B10760859) results in a complete loss of enzymatic activity, confirming their essential catalytic roles. asm.org
Other conserved residues within the active site are crucial for substrate binding and positioning, which indirectly affects catalysis. Site-directed mutagenesis studies on LamCAT have demonstrated the importance of several such residues. asm.orgasm.org The catalytic efficiency (kcat/Km) of mutants was significantly reduced, highlighting the optimized nature of the active site for laminarin hydrolysis. asm.orgasm.org Tryptophan residues, in particular, are often found concentrated around the substrate-binding site, where they engage in hydrophobic stacking interactions with the glucose rings of the substrate. nih.gov
The table below summarizes the roles of key amino acid residues in laminarinase enzymes that interact with this compound and similar substrates.
| Enzyme/Family | Residue(s) | Role in Catalysis |
| LamCAT (GH16) | Glu135 | Catalytic Nucleophile asm.orgasm.org |
| LamCAT (GH16) | Glu140 | Catalytic Proton Donor asm.orgasm.org |
| LamCAT (GH16) | Asn52, Trp130 | Substrate binding and positioning asm.orgasm.org |
| LamCAT (GH16) | Trp115, Asn221 | Crucial for substrate binding at subsite -1 asm.orgasm.org |
| TmLamCD (GH16) | Glu132 | Proposed Catalytic Nucleophile nih.gov |
| TmLamCD (GH16) | Glu137 | Proposed Catalytic Proton Donor nih.gov |
| TmLamCD (GH16) | Asn45, His151 | Stabilizing the transition state nih.gov |
| ScGas2 (GH72) | Glu176 | Catalytic Acid/Base researchgate.net |
| ScGas2 (GH72) | Glu275 | Catalytic Nucleophile researchgate.net |
Structural Basis for Catalytic Selectivity
The specificity of laminarinases for substrates containing β-1,3-glycosidic bonds, such as this compound, over other polysaccharides is determined by the precise three-dimensional arrangement of amino acid residues within the substrate-binding cleft. asm.org This structural configuration creates a network of specific interactions that preferentially accommodates the shape and chemical properties of β-1,3-linked glucans. asm.org
The basis for this selectivity lies in a combination of hydrogen bonding and hydrophobic stacking interactions. asm.orgasm.org In the LamCAT enzyme, the residues interacting with the glucosyl units at the -1 and -2 subsites (relative to the cleavage site) are considered crucial for β-1,3-glycosidic bond selectivity. asm.org The geometry of the active site cleft is shaped to fit the specific helical conformation of β-1,3-glucans. mdpi.com
Key interactions that enforce this selectivity include:
Hydrogen Bonding: A network of hydrogen bonds forms between the enzyme's residues and the hydroxyl groups of the sugar units. For example, in LamCAT, residues Asn52 and Arg88 form hydrogen bonds with the glucosyl unit at the -2 subsite. asm.org The O6 hydroxyl group of the glucose unit at the -1 subsite is also a critical point of interaction, with mutations of residues that bind it (like Trp115 and Asn221) leading to significant decreases in binding affinity. asm.orgasm.org
Hydrophobic Stacking: Aromatic residues, particularly tryptophan, are essential for selectivity. The indole (B1671886) ring of a conserved tryptophan residue (Trp130 in LamCAT) provides a surface for hydrophobic stacking with the glucose ring at the -2 subsite. asm.org This interaction is a distinct feature in the catalytic process and helps to correctly orient the substrate for cleavage. asm.org
Steric Constraints: The architecture of the binding cleft can sterically hinder the binding of substrates with different linkages. For instance, a comparison between the structures of a laminarinase and an endoglucanase (which cleaves β-1,4-linkages) from Thermotoga maritima revealed that a specific arginine residue (Arg-85) in the laminarinase may be pivotal for selecting β-1,3-glucan substrates. nih.gov
Furthermore, substrate binding can induce conformational changes in the enzyme, expanding the catalytic cleft to better accommodate the ligand. asm.org The movement of a loop containing Trp130 in LamCAT upon substrate binding enlarges the cleft and is considered a key structural feature in β-1,3-glucan recognition. asm.org
Advanced Analytical Methodologies for Laminariheptaose Research
Spectroscopic Techniques for Structural Elucidation and Hydrolysis Product Analysis
Spectroscopic methods are fundamental for the definitive identification of laminariheptaose and for tracking its enzymatic breakdown. These techniques provide detailed information about molecular structure, connectivity, and the nature of chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of oligosaccharides like this compound. hyphadiscovery.comweebly.com It provides unambiguous information about the monosaccharide composition, anomeric configurations, and the positions of glycosidic linkages. hyphadiscovery.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed. nih.govresearchgate.net
1D NMR (¹H and ¹³C): ¹H NMR spectra provide information on the anomeric protons (H-1), which are characteristic of the glycosidic linkage type (α or β). The chemical shifts and coupling constants (³J_H1,H2_) of these protons are key indicators. ¹³C NMR provides data for each carbon atom in the molecule, with the anomeric carbon (C-1) signal being particularly informative about the linkage.
2D NMR: To resolve spectral overlap and confirm connectivity, 2D NMR experiments are essential. researchgate.net
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same sugar residue, helping to trace the spin system of each monosaccharide unit. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying the glycosidic linkages. It shows correlations between protons and carbons that are two or three bonds away. For this compound, a key correlation would be observed between the anomeric proton (H-1) of one glucose unit and the C-3 of the adjacent unit, confirming the β-1,3 linkage.
In the analysis of hydrolysis products, NMR can monitor the reaction in real-time. researchgate.net The disappearance of substrate signals and the appearance of new signals corresponding to smaller oligosaccharides (like laminaribiose (B1201645) or glucose) can be quantified to study the enzyme's mode of action. researchgate.netnih.gov
Interactive Table 1: Example ¹H and ¹³C NMR Chemical Shift Assignments for a β-(1,3)-Glucan Unit Note: This table represents typical chemical shifts. Actual values can vary based on solvent and experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-1 / C-1 | ~4.7-4.8 | ~103-104 |
| H-2 / C-2 | ~3.4-3.6 | ~73-75 |
| H-3 / C-3 | ~3.6-3.8 | ~84-86 (linked) |
| H-4 / C-4 | ~3.4-3.5 | ~68-70 |
| H-5 / C-5 | ~3.7-3.9 | ~76-78 |
Mass Spectrometry (e.g., MALDI-TOF MS) for Oligosaccharide Characterization
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of oligosaccharides and for sequencing the sugar units. nih.govnih.gov Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for analyzing large, non-volatile molecules like this compound. autobio.com.cnbioneer.com
The process involves co-crystallizing the sample with a matrix (like 2,5-dihydroxybenzoic acid) that absorbs laser energy. bruker.commdpi.com A laser pulse desorbs and ionizes the sample molecules, which are then accelerated into a flight tube. autobio.com.cn The time it takes for an ion to reach the detector is proportional to its mass-to-charge (m/z) ratio, allowing for precise molecular weight determination. bruker.com
For more detailed structural information, tandem mass spectrometry (MS/MS) is used. nih.govresearchgate.net In a MALDI-TOF/TOF experiment, a specific parent ion (e.g., the [M+Na]⁺ adduct of this compound) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern, which typically involves cleavage of glycosidic bonds, provides information on the sequence of the oligosaccharide. researchgate.net This method can confirm that this compound is composed of seven hexose (B10828440) units. researchgate.net
Chromatographic Methods for Separation and Quantification
Chromatography is indispensable for isolating this compound from production mixtures and for quantifying it and its hydrolysis products in various applications.
High-Performance Liquid Chromatography (HPLC) for Product Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbohydrates. koreascience.krnih.gov For oligosaccharides like this compound, which lack a strong UV chromophore, detection is often achieved using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). researchgate.netelicityl-oligotech.com
A common approach involves using an amino-bonded silica (B1680970) column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. researchgate.net The components of a sample are separated based on their differential partitioning between the stationary and mobile phases. measurlabs.com By running standards of known concentrations, HPLC can be used to quantify the amount of this compound in a sample by measuring the area of its corresponding peak. This is essential for purity assessment and for monitoring the progress of enzymatic hydrolysis. asm.orgmegazyme.com
Interactive Table 2: Typical HPLC Conditions for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Amino-propyl bonded silica (e.g., 4.6 x 250 mm) |
| Mobile Phase | Acetonitril:Water gradient (e.g., starting at 80:20) |
| Flow Rate | 1.0 - 2.0 mL/min |
| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |
| Injection Volume | 5 - 20 µL |
Specialized HPLC Techniques (e.g., HILIC-UVD-ELSD, SPHPLC-HILIC-RID)
To enhance separation efficiency and sensitivity, specialized HPLC techniques are employed.
HILIC-UVD-ELSD: Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase HPLC that is ideal for separating highly polar compounds like oligosaccharides. helsinki.fi It uses a high concentration of organic solvent in the mobile phase, which forms a water-rich layer on the polar stationary phase, facilitating the separation of hydrophilic analytes. Coupling HILIC with a UV-Diode Array Detector (UVD) and an Evaporative Light Scattering Detector (ELSD) provides comprehensive data. While ELSD offers near-universal detection for non-volatile analytes, a UVD can be used if the oligosaccharides have been derivatized with a UV-active tag. The combination allows for both quantification and detection of a wide range of compounds. nih.govdp.tech
SPHPLC-HILIC-RID: Solid Phase HPLC (SPHPLC) can be used as a preparative or semi-preparative step. When combined with a HILIC column and a Refractive Index Detector (RID), it is a powerful method for isolating and identifying specific oligosaccharides from complex mixtures, such as those from traditional medicine decoctions. nih.govdp.tech The HILIC mode provides the necessary selectivity for separating closely related oligosaccharides, and the RID allows for their detection and collection. nih.gov
Enzyme Kinetic Studies
Understanding how enzymes process this compound requires detailed kinetic studies. core.ac.uk These analyses measure the rate of the enzymatic reaction under varying substrate concentrations to determine key kinetic parameters. mdpi.comlsuhsc.edu this compound is an ideal substrate for these studies as it is a well-defined, soluble oligomer.
The reaction typically involves incubating a fixed amount of an enzyme, such as a laminarinase (an endo-1,3-β-glucanase), with different concentrations of this compound. asm.orgnih.gov The reaction is monitored over time, often by taking samples at various intervals and stopping the reaction, followed by HPLC analysis to quantify the remaining substrate or the appearance of products. asm.org
The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation. This allows for the determination of:
K_m (Michaelis constant): The substrate concentration at which the reaction rate is half of V_max. It is an indicator of the enzyme's affinity for the substrate; a lower K_m suggests a higher affinity.
V_max (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
These parameters are crucial for comparing the efficiency of different enzymes or for understanding how mutations in an enzyme's active site affect its catalytic activity towards a specific substrate like this compound. nih.govnih.gov
Interactive Table 3: Example Kinetic Parameters of Laminarinase 16A with this compound Data derived from studies on glycoside hydrolases.
| Enzyme | Substrate | K_m (µM) | V_max (µmol/min/mg) |
|---|
Determination of Michaelis-Menten Parameters (Km, kcat)
In the enzymatic analysis of this compound, the determination of Michaelis-Menten parameters, namely the Michaelis constant (Km) and the turnover number (kcat), is fundamental to characterizing the kinetic efficiency of an enzyme. numberanalytics.comlibretexts.org These parameters provide critical insights into the enzyme's affinity for the substrate and its catalytic power. biorxiv.org The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and it is inversely related to the affinity of the enzyme for the substrate. libretexts.org A low Km value signifies a high affinity, meaning the enzyme can achieve significant catalytic rates even at low substrate concentrations. libretexts.org Conversely, kcat is the first-order rate constant representing the number of substrate molecules converted to product per enzyme molecule per second when the enzyme is saturated with the substrate. libretexts.orgbiorxiv.org
A study on a novel glycosylphosphatidylinositol-anchored β-1,3-glucanase from Aspergillus fumigatus, designated as Lam16A, provides a concrete example of these parameters with this compound as the substrate. The kinetic parameters were determined by fitting the experimental data to the Michaelis-Menten equation. For the hydrolysis of this compound, Lam16A exhibited a Km of 0.65 ± 0.21 mM and a kcat of 21 ± 2.2 s⁻¹. asm.org
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Source |
| Lam16A | This compound | 0.65 ± 0.21 | 21 ± 2.2 | asm.org |
This interactive table allows for sorting and filtering of the kinetic data.
The determination of these parameters is typically achieved by measuring the initial reaction rates at various substrate concentrations and then fitting the data to a Michaelis-Menten plot or its linear transformations, such as the Lineweaver-Burk or Eadie-Hofstee plots. numberanalytics.com
Computational and In Silico Approaches
Molecular Docking and Dynamics Simulations in Enzyme-Ligand Interactions
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for investigating the interactions between enzymes and their substrates at an atomic level. uptlax.edu.mxpharmiweb.com These in silico approaches provide detailed insights into the binding modes, conformational changes, and energetic landscapes of enzyme-ligand complexes, such as those involving this compound. pharmiweb.commdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, in this case, this compound within the active site of an enzyme. uptlax.edu.mx This method can identify potential binding poses and estimate the binding affinity. dp.technih.govnih.gov For instance, molecular dynamics-assisted docking has been utilized to study the interaction of this compound with enzymes, helping to understand substrate recognition and binding. researchgate.net
Molecular dynamics simulations build upon the static snapshots provided by docking by simulating the movements of atoms in the enzyme-substrate complex over time. pharmiweb.com This allows for the observation of the dynamic behavior of the system, including conformational changes in both the enzyme and the ligand upon binding. mdpi.com
In the context of this compound research, MD simulations have been employed to study enzyme-oligosaccharide interactions. For example, to investigate the dual cleavage activity of a GH16 family laminarinase, SCLam, on different glycosidic bonds, MD simulations were performed. researchgate.netnih.gov Although the primary simulations focused on laminarihexaose (B104634), the crystallographic structure of an enzyme complexed with this compound was used as a reference to construct the initial model of the SCLam-laminarihexaose complex. researchgate.net This highlights the utility of this compound structural data in guiding computational studies of related oligosaccharides.
Furthermore, MD simulations have been used to study the conformational properties of this compound itself. Simulations of a cyclic form of this compound have indicated that the molecule is not completely planar, providing insights into its three-dimensional structure in solution. figshare.com These computational studies are crucial for rationalizing enzyme specificity and the mechanisms of catalysis, complementing experimental findings from biochemical and structural analyses. nih.govnih.gov
| Computational Method | Enzyme/Molecule | Substrate/Ligand | Research Focus | Source |
| Molecular Dynamics-Assisted Docking | Enzyme | This compound | Substrate Docking | researchgate.net |
| Molecular Dynamics Simulation | SCLam (GH16 Laminarinase) | Laminarihexaose (using this compound complex as reference) | Elucidating dual cleavage activity | researchgate.net |
| Molecular Dynamics Simulation | Cyclic this compound | N/A | Conformational analysis | figshare.com |
This interactive table summarizes the application of computational methods in this compound research.
Future Directions in Laminariheptaose Research
Exploration of Undiscovered Biological Functions and Signaling Pathways
While initial research has sketched out some of the biological activities of laminariheptaose, a vast landscape of its functional roles and the signaling cascades it triggers remains to be mapped. Future investigations are expected to delve deeper into its nuanced interactions with immune systems across different organisms.
Studies have shown that this compound can modulate immune responses, for instance, by increasing the production of reactive oxygen species (ROS) in human immune cells by up to 25%. capes.gov.brwestminster.ac.uk This immunostimulatory potential is highly specific, with its spatial conformation conferring distinct biological activities not seen in similar oligosaccharides like laminarihexaose (B104634). researchgate.netresearchgate.net In contrast, it also acts as a soluble antagonist for macrophage β-glucan receptors, significantly reducing the inflammatory cytokine TNF-α release induced by certain pathogens. aai.org This dual-nature as both a potential stimulator and an inhibitor of inflammatory pathways warrants further investigation to understand the contextual triggers for each activity.
A recent study involving a traditional Chinese medicine formula, Zhu-Ling decoction, identified this compound as one of several absorbed oligosaccharides. nih.gov While the direct anti-inflammatory action was confirmed for its smaller counterparts (laminaritriose to laminaripentaose) via the NF-κB and Akt/mTOR signaling pathways, the specific role of this compound in this context is a promising avenue for future research. nih.gov Similarly, its role in invertebrate immunity, such as in the coagulation cascade of the Japanese horseshoe crab, is established, but the precise mechanisms and the extent of its involvement in broader insect immune signaling, like the Toll pathway, are not fully understood. sdbonline.org Some research indicates that key insect immune receptors have low binding affinity for shorter oligosaccharides like this compound, suggesting a more complex recognition mechanism is at play. mdpi.comresearchgate.net
Table 1: Observed Biological Activities of this compound and Related Oligosaccharides
| Organism/System | Biological Effect | Signaling Pathway/Mechanism | Reference(s) |
|---|---|---|---|
| Human Immune Cells | Increased Reactive Oxygen Species (ROS) production | Immunomodulation | capes.gov.brwestminster.ac.uk |
| Rat Alveolar Macrophages | Antagonist of β-glucan receptor, reducing TNF-α release | Competitive inhibition | aai.org |
| Human Kidney Cells (HK-2) | Anti-inflammatory effects (observed for smaller laminari-oligosaccharides) | Inhibition of NF-κB and Akt/mTOR pathways | nih.gov |
| Japanese Horseshoe Crab | Activation of coagulation cascade | Activation of Factor G | sdbonline.org |
Development of Novel Biotechnological Production Methods
The production of pure this compound is critical for detailed study and potential application. Current methods primarily rely on the enzymatic hydrolysis of larger polysaccharides like laminarin and curdlan. researchgate.netresearchgate.net However, the future lies in developing more precise and efficient biotechnological methods.
A highly promising approach is the use of "glycosynthases," which are engineered glycoside hydrolase enzymes. nih.gov Researchers have successfully used a mutant laminarinase, Lam16A E115S, from the fungus Phanerochaete chrysosporium to catalyze the synthesis of a novel cyclic β-1,3-heptaglucan from an activated form of this compound. nih.govrcsb.orgslu.se This demonstrates the potential to create not only linear but also structurally novel cyclic variants with unique properties.
Another avenue is the discovery and engineering of novel enzymes with high specificity and efficiency. For example, a novel "elongating" β-transglycosylase from Paecilomyces thermophila can synthesize longer-chain oligosaccharides, offering a potential pathway for controlled, stepwise production. nih.gov While fermentation of raw materials like brown seaweed is a viable strategy for producing oligosaccharides, current microbial consortia may have limitations; one study found a lactic acid bacteria consortium could utilize laminari-oligosaccharides up to a degree of polymerization (DP) of 4, but not this compound (DP7). mdpi.com Future work could focus on engineering microbes with the specific enzymatic machinery required to produce this compound as a primary product.
Advanced Structural Biology and Mechanistic Enzyme Studies
Understanding the three-dimensional structure of this compound and how it interacts with proteins is fundamental to explaining its biological function and for designing new applications. Advanced structural biology techniques are paving the way for unprecedented insights.
X-ray crystallography has been instrumental in this area. The structure of this compound bound to the active site of a mutant laminarinase (Lam16A) revealed that the oligosaccharide adopts a distinct arched shape. nih.govrcsb.org This specific conformation was key to understanding how the enzyme could catalyze its cyclization. nih.gov Similarly, the crystal structure of this compound in a complex with a carbohydrate-binding module (CBM) from the marine bacterium Thermotoga maritima has detailed the specific interactions within a long, shallow binding groove. mdpi.commdpi.com
Further "snapshot" studies, where enzymes are co-crystallized with this compound, have provided insights into catalytic mechanisms. For instance, soaking experiments with a GH72 transglycosylase showed the enzyme hydrolyzing the substrate into laminaritetraose and laminaritriose, capturing the products within the active site. nih.gov
Future research will likely employ a combination of techniques. Molecular dynamics simulations are already being used to probe the flexibility and conformational dynamics of cyclic this compound in solution. nih.govrcsb.org Cryo-electron microscopy (cryo-EM) could be used to visualize larger protein-laminariheptaose complexes that are difficult to crystallize. These advanced structural studies will be crucial for elucidating the mechanisms of enzymes with dual specificities, such as those that can cleave different types of glycosidic bonds, and for designing enzymes with novel functions. researchgate.net
Table 2: Structural and Mechanistic Studies Involving this compound
| Enzyme/Protein | Organism of Origin | Technique(s) | Key Finding | Reference(s) |
|---|---|---|---|---|
| Laminarinase 16A (Lam16A) E115S mutant | Phanerochaete chrysosporium | X-ray Crystallography, Molecular Dynamics | This compound binds in an arched conformation, enabling cyclization. | nih.govrcsb.orgslu.se |
| ScGas2 (GH72 transglycosylase) | Saccharomyces cerevisiae | X-ray Crystallography | Provided a "snapshot" of hydrolysis products (laminaritetraose and laminaritriose) in the active site. | nih.gov |
Applications in Agronomical Research for Plant Immunity Enhancement
A particularly exciting frontier for this compound research is its potential use in agriculture to bolster plant defenses against pathogens. Plants recognize specific molecular patterns from microbes, known as MAMPs (Microbe-Associated Molecular Patterns), to trigger their immune systems.
This compound, as a linear β-1,3-glucan, acts as such a pattern. uni-koeln.de Research has demonstrated that when a plant enzyme, such as the HvBGLUII endoglucanase in barley, digests this compound, it enhances the accumulation of ROS. uni-koeln.denih.govoup.comnih.gov This oxidative burst is a cornerstone of pattern-triggered immunity in plants, helping to ward off invading microbes. nih.gov This finding opens the door to using this compound as a natural, biodegradable elicitor or "plant vaccine" to prime crops for enhanced resistance to disease.
The elegance of this system is further highlighted by the counter-strategies evolved by some fungi. These pathogens can secrete a different, branched β-glucan that, when cleaved by the same plant enzyme, releases a fragment that actively scavenges ROS, thereby suppressing the plant's immune response. oup.comnih.gov This underscores the importance of the precise structure of the glucan elicitor and provides a strong rationale for using pure this compound to achieve a robust defensive reaction.
Future agronomical research will need to address several key areas. A critical goal is the definitive identification of the plant cell-surface receptors that directly recognize β-glucans like this compound, a detail that remains elusive. nih.gov Additionally, research will focus on optimizing the formulation and application methods for different crops, evaluating its efficacy against a wide spectrum of bacterial and fungal pathogens, and conducting field trials to confirm its practical benefits for sustainable agriculture.
Q & A
Q. What experimental protocols are recommended for isolating laminariheptaose from natural sources?
Isolation typically involves enzymatic hydrolysis of laminarin followed by chromatographic purification (e.g., size-exclusion or ion-exchange chromatography). Key considerations include optimizing hydrolysis conditions (enzyme specificity, pH, temperature) and validating purity via techniques like HPAEC-PAD or MALDI-TOF MS. Ensure reproducibility by documenting batch-to-batch variability and adhering to protocols for polysaccharide extraction .
Q. How can researchers characterize the structural conformation of this compound?
Structural analysis combines NMR (e.g., ¹H/¹³C NMR for glycosidic linkage identification) and mass spectrometry (MS) for molecular weight confirmation. Comparative studies using X-ray crystallography or molecular dynamics simulations may resolve ambiguities in branching patterns. Reference spectral databases (e.g., CASMI or GlyTouCan) are critical for validation .
Q. What in vitro assays are suitable for assessing this compound’s immunomodulatory effects?
Common assays include:
- Cytokine profiling (ELISA or multiplex assays) in macrophage or dendritic cell cultures.
- TLR4/MD-2 binding assays to evaluate receptor interaction. Controls should include known TLR agonists/antagonists (e.g., LPS or curdlan) and account for endotoxin contamination using LAL tests .
Advanced Research Questions
Q. How can contradictory findings about this compound’s pro- vs. anti-inflammatory effects be resolved?
Contradictions often arise from differences in experimental models (e.g., cell type, dosage, purity). A systematic review (PRISMA framework) should compare variables across studies. Meta-analysis using tools like RevMan can identify confounding factors (e.g., oligosaccharide chain length or sulfation patterns). Follow-up experiments using standardized protocols (e.g., ISO guidelines) are recommended .
Q. What experimental designs are optimal for studying this compound’s mechanism of action in plant-pathogen interactions?
Use a mixed-methods approach :
- Quantitative : Measure ROS production and PR gene expression in Arabidopsis mutants (e.g., fls2 or efr) via qPCR.
- Qualitative : Conduct transcriptomic analysis (RNA-seq) to identify signaling pathways. Frameworks like PICO (Population: plant models; Intervention: this compound; Comparison: untreated controls; Outcome: pathogen resistance) ensure methodological rigor .
Q. How can researchers validate this compound’s in vivo interactions with gut microbiota?
Employ gnotobiotic mouse models colonized with defined microbial consortia. Combine metagenomic sequencing (shotgun or 16S rRNA) with metabolomic profiling (GC-MS or LC-MS) to track oligosaccharide degradation and SCFA production. Address ethical considerations (e.g., ARRIVE guidelines) and use statistical models (ANOVA with Tukey’s post-hoc) to analyze longitudinal data .
Q. What strategies mitigate batch variability in this compound synthesis for reproducible studies?
Implement Quality by Design (QbD) principles:
- Define Critical Quality Attributes (CQAs: e.g., degree of polymerization, sulfation).
- Use Design of Experiments (DoE) to optimize synthetic conditions (e.g., temperature, catalyst concentration). Validate consistency via orthogonal analytical methods (e.g., SEC-MALS for molecular weight distribution) .
Methodological Frameworks
- For hypothesis-driven research : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. Example: "Does this compound induce ROS-mediated apoptosis in cancer cells (Feasible) via novel glycan-receptor interactions (Novel)?" .
- For comparative studies : Use PICOT to structure questions: "In murine colitis models (Population), how does this compound (Intervention) compare to fructooligosaccharides (Comparison) in modulating regulatory T-cell populations (Outcome) over a 4-week period (Time)?" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
